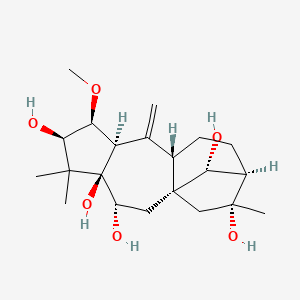

rhodomolin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rhodomolin A is a natural product found in various species of the Rhododendron genus, including Rhododendron catawbiense and Rhododendron simsii

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rhodomolin A typically involves multiple steps, including the isolation of precursor compounds from natural sources and subsequent chemical modifications. The exact synthetic routes and reaction conditions can vary, but they generally involve organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future .

Análisis De Reacciones Químicas

Oxidative Dearomatization-Induced (5 + 2) Cycloaddition/Pinacol-Type 1,2-Acyl Migration

-

Purpose : Construct the bicyclo[3.2.1]octane skeleton.

-

Mechanism :

-

Oxidative dearomatization generates a reactive quinone methide intermediate.

-

A (5 + 2) cycloaddition forms a seven-membered ring.

-

A pinacol-type 1,2-acyl migration stabilizes the structure.

-

Retro-Dieckmann Fragmentation/Vinylogous Dieckmann Cyclization

-

Purpose : Assemble the bicyclo[3.3.0]octane subunit.

-

Mechanism :

-

Retro-Dieckmann cleavage breaks a six-membered ring into a linear intermediate.

-

Vinylogous Dieckmann cyclization forms a new five-membered ring.

-

Photo-Nazarov Cyclization/Intramolecular Cycloetherification

-

Purpose : Forge the 7-oxabicyclo[4.2.1]nonane core.

-

Mechanism :

-

Photo-Nazarov cyclization generates a cationic intermediate.

-

Intramolecular cycloetherification traps the intermediate, forming the oxygen-containing bridged ring.

-

Reaction Sequence and Outcomes

| Step | Reaction Type | Key Outcome |

|---|---|---|

| 1 | Oxidative dearomatization/(5 + 2) cycloaddition | Bicyclo[3.2.1]octane skeleton formed |

| 2 | Retro-Dieckmann/vinylogous Dieckmann | Bicyclo[3.3.0]octane subunit assembled |

| 3 | Photo-Nazarov/cycloetherification | 7-Oxabicyclo[4.2.1]nonane core constructed |

Mechanistic Insights and Challenges

-

Stereochemical Control : The asymmetric synthesis required precise manipulation of chiral centers, particularly during the oxidative dearomatization step .

-

Cascade Reactions : The use of sequential, unidirectional reactions minimized intermediate isolation, enhancing efficiency.

-

Photoactivation : The photo-Nazarov cyclization avoided harsh thermal conditions, preserving sensitive functional groups.

Comparative Analysis of Synthetic Strategies

While classical diterpenoid syntheses rely on terpene cyclases or biomimetic approaches, this work demonstrates the utility of modern catalytic and photochemical methods for complex oxidized scaffolds .

This synthesis underscores the importance of cascade reactions and photochemical activation in accessing highly oxidized natural products. Further studies could explore enzymatic analogs or derivatization for biological evaluation.

Aplicaciones Científicas De Investigación

rhodomolin A has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

rhodomolin A is structurally similar to other compounds found in the Rhododendron genus, such as grayanotoxins and rhodojaponins .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .

Conclusion

This compound is a fascinating compound with a wide range of applications in scientific research. Its unique chemical structure and diverse reactivity make it a valuable subject of study in various fields, from chemistry and biology to medicine and industry.

Propiedades

Fórmula molecular |

C21H34O6 |

|---|---|

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

(1S,3R,4R,6R,7S,8R,10S,13R,14R,16R)-7-methoxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol |

InChI |

InChI=1S/C21H34O6/c1-10-11-6-7-12-16(23)20(11,9-19(12,4)25)8-13(22)21(26)14(10)15(27-5)17(24)18(21,2)3/h11-17,22-26H,1,6-9H2,2-5H3/t11-,12+,13+,14+,15-,16+,17-,19+,20-,21+/m0/s1 |

Clave InChI |

LVTNTYUMDOSYCN-UNXWYAAGSA-N |

SMILES isomérico |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@@H]([C@@H](C4(C)C)O)OC)C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)O |

SMILES canónico |

CC1(C(C(C2C1(C(CC34CC(C(C3O)CCC4C2=C)(C)O)O)O)OC)O)C |

Sinónimos |

rhodomolin A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.